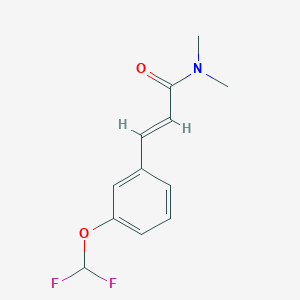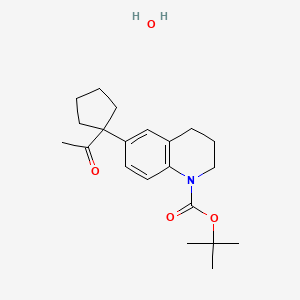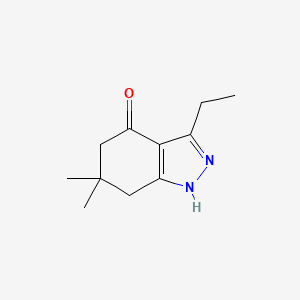
3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide typically involves the introduction of the difluoromethoxy group onto the phenyl ring, followed by the formation of the acrylamide moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of novel difluorocarbene reagents. These methods allow for the efficient and selective introduction of the difluoromethoxy group onto the phenyl ring, followed by the formation of the acrylamide moiety under controlled conditions .
化学反応の分析
Types of Reactions
3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets. The acrylamide moiety may also play a role in its biological activity by interacting with enzymes or receptors .
類似化合物との比較
Similar Compounds
- 3-(Difluoromethoxy)phenyl)methanamine
- (E)-3-(3,4-bis(3,4-dicyanophenoxy)phenyl)acrylic acid
Uniqueness
3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide is unique due to the presence of both the difluoromethoxy group and the acrylamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C12H13F2NO2 |
|---|---|
分子量 |
241.23 g/mol |
IUPAC名 |
(E)-3-[3-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C12H13F2NO2/c1-15(2)11(16)7-6-9-4-3-5-10(8-9)17-12(13)14/h3-8,12H,1-2H3/b7-6+ |
InChIキー |
YFRLWCIVWGJTET-VOTSOKGWSA-N |
異性体SMILES |
CN(C)C(=O)/C=C/C1=CC(=CC=C1)OC(F)F |
正規SMILES |
CN(C)C(=O)C=CC1=CC(=CC=C1)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one](/img/structure/B15229105.png)
![Methyl3-fluoroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B15229122.png)



![6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15229149.png)
![N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide](/img/structure/B15229153.png)
![2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride](/img/structure/B15229157.png)
![Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B15229172.png)
![1-([1,1'-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine](/img/structure/B15229175.png)

![2-Azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B15229186.png)
